Cas no 495-18-1 (Benzohydroxamic Acid)

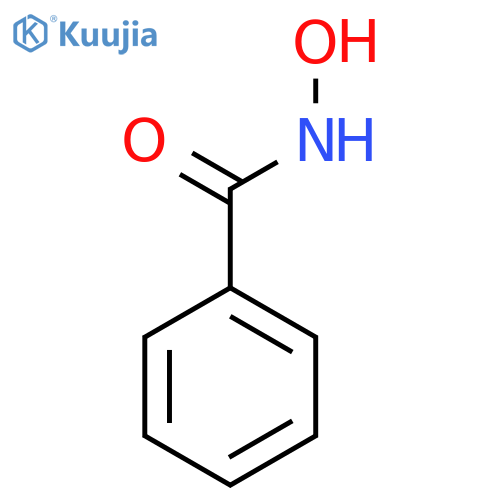

Benzohydroxamic Acid structure

商品名:Benzohydroxamic Acid

Benzohydroxamic Acid 化学的及び物理的性質

名前と識別子

-

- N-Hydroxybenzamide

- N-Benzoylhydroxylamine

- Benzhydroxamic acid

- Benzohydroxamic Acid

- Benzamide, N-hydroxy-

- N-Hydroxy-benzamide

- benzohydroxamate

- BENZOHYROXAMICACID

- benzoyl hydroxylamine

- benzoylhydroxamic acid

- BHAM

- hydroxy benzamide

- n-hydroxy-benzamid

- BENZOYL HYDROXIMIC ACID

- CAS-495-18-1

- DB01924

- DTXSID7025421

- 122231-61-2

- 3uxk

- STR01815

- EINECS 207-797-6

- benzohydroxamic

- NSC 147248

- 495-18-1

- AKOS004905605

- NS00010243

- A827734

- CS-0016051

- NCGC00091044-01

- J-509878

- MFCD00002109

- benzoyl hydroxamic acid

- SY046755

- B0061

- NCGC00091044-02

- Enamine_005424

- HMS1409G12

- AI3-15939

- Z56912029

- NSC-147248

- N-oxidanylbenzamide

- NSC147248

- AKOS000120941

- Benzohyroxamate

- hydroxyphenyl nitrone

- FT-0622703

- Benzenecarboximidic acid, N-hydroxy-, (Z)- (9CI)

- Hydroxylamine, N-benzoyl-

- NCGC00091044-03

- benzenecarbohydroxamic acid

- Phenylhydroxamic acid

- DTXCID305421

- Benzohydroxamic acid, 98%

- CHEMBL16300

- D70179

- InChI=1/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9

- CCRIS 6046

- SCHEMBL133061

- NSC3136

- NSC-3136

- BHO

- Benzhydroxamic acid, 99%

- benzoylamino-alcohol

- BDBM50015184

- EN300-17294

- UNII-K8YW73872D

- BHAM; Benzenehydroxamic acid; Benzhydroxamic acid; Benzohydroximic acid

- K8YW73872D

- benzohydroxamsaure

- benzenehydroximic acid

- Tox21_400060

- Q27093030

- BENZENEHYDROXAMIC ACID

- N-BENZOHYDROXAMIC ACID

- BENZOHYDROXIMIC ACID

- STL280246

- DB-051637

- HYDROXYLAMINE, N-BENZOYL

- benzoylhydroxylamine

- N-Benzoylhydroxylamine;N-Hydroxy-benzamide;Benzoylhydroxylamine

- FB18219

-

- MDL: MFCD00002109

- インチ: InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9)

- InChIKey: VDEUYMSGMPQMIK-UHFFFAOYSA-N

- ほほえんだ: O=C(NO)C1=CC=CC=C1

- BRN: 1907585

計算された属性

- せいみつぶんしりょう: 137.04800

- どういたいしつりょう: 137.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 色と性状: 白色斜方板状または針状結晶。

- 密度みつど: 1.2528 (rough estimate)

- ゆうかいてん: 126-130 °C (lit.)

- ふってん: 327.1°C at 760 mmHg

- フラッシュポイント: 201ºC

- 屈折率: 1.5030 (estimate)

- ようかいど: Soluble in alcohol. Slightly soluble in ether. Insoluble in benzene.

- すいようせい: 22 g/L (6 ºC)

- あんていせい: Moisture and Temperature Sensitive

- PSA: 49.33000

- LogP: 1.19650

- ようかいせい: エタノールと酢酸エチルに溶解し、エーテルとベンゼンに微溶解する。6℃において、2.25 gの製品は100 mlの水に溶解することができ、水溶液は酸性を呈する。

Benzohydroxamic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R68

- セキュリティの説明: S45-S36/37

- RTECS番号:DF9650000

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R68

- TSCA:Yes

- セキュリティ用語:S36/37;S45

Benzohydroxamic Acid 税関データ

- 税関コード:29280090

- 税関データ:

中国税関コード:

29280090

Benzohydroxamic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17294-2.5g |

N-hydroxybenzamide |

495-18-1 | 95% | 2.5g |

$20.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085911-25g |

Benzohydroxamic acid |

495-18-1 | 98% | 25g |

¥160.00 | 2024-05-11 | |

| TRC | B203750-100g |

Benzohydroxamic Acid |

495-18-1 | 100g |

$ 355.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B38890-5g |

Benzohydroxamic acid |

495-18-1 | 98% | 5g |

¥158.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0061-25g |

Benzohydroxamic Acid |

495-18-1 | 98.0%(T) | 25g |

¥910.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152659-25g |

Benzohydroxamic Acid |

495-18-1 | >98.0%(T) | 25g |

¥380.90 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838652-100g |

Benzohydroxamic Acid |

495-18-1 | 98% | 100g |

1,299.00 | 2021-05-17 | |

| Cooke Chemical | A1572812-25G |

Benzohydroxamic Acid |

495-18-1 | >98.0%(T) | 25g |

RMB 294.40 | 2025-02-20 | |

| Apollo Scientific | OR346449-5g |

N-Hydroxybenzamide |

495-18-1 | 95+% | 5g |

£218.00 | 2023-08-31 | |

| Apollo Scientific | OR346449-10g |

N-Hydroxybenzamide |

495-18-1 | 95+% | 10g |

£406.00 | 2023-08-31 |

Benzohydroxamic Acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:495-18-1)Benzohydroxamic acid

注文番号:LE6536

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Benzohydroxamic Acid 関連文献

-

Anna Di Fiore,Alfonso Maresca,Claudiu T. Supuran,Giuseppina De Simone Chem. Commun. 2012 48 8838

-

D. Wutz,D. Gluhacevic,A. Chakrabarti,K. Schmidtkunz,D. Robaa,F. Erdmann,C. Romier,W. Sippl,M. Jung,B. K?nig Org. Biomol. Chem. 2017 15 4882

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

-

Haotian Lu,Wenbo Wang,Xiaoxuan Li,Mengsi Zhang,Xiaoyu Cheng,Ke Sun,Yun Ding,Xinxin Li,Aiguo Hu J. Mater. Chem. B 2021 9 4056

-

Yi-Hsun Ho,Kuang-Jui Wang,Pei-Yun Hung,Yi-Sheng Cheng,Jia-Rong Liu,Sheang-Tze Fung,Pi-Hui Liang,Ji-Wang Chern,Chao-Wu Yu Org. Biomol. Chem. 2018 16 7820

495-18-1 (Benzohydroxamic Acid) 関連製品

- 6953-61-3(1-Naphthohydroxamic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:495-18-1)Benzohydroxamic Acid

清らかである:99%

はかる:500g

価格 ($):475.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:495-18-1)Benzohydroxamic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ